molecular formula C10H15NO4 B8045166 tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate CAS No. 1956365-24-4

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate

Cat. No.: B8045166
CAS No.: 1956365-24-4
M. Wt: 213.23 g/mol
InChI Key: GMOZNYYFJCGDQI-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate: is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol. This compound is characterized by the presence of a furan ring, a hydroxymethyl group, and a tert-butyl carbamate group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate typically involves the reaction of 2-(hydroxymethyl)furan-3-ol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield hydroxymethylated furan derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: Tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the formation of covalent bonds with target molecules, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Furan-3-carboxylic acid derivatives

  • Hydroxymethylated furan derivatives

  • Substituted furan derivatives

Uniqueness: Tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)furan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h4-5,12H,6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOZNYYFJCGDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148694
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-furanyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956365-24-4
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-furanyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956365-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-furanyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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